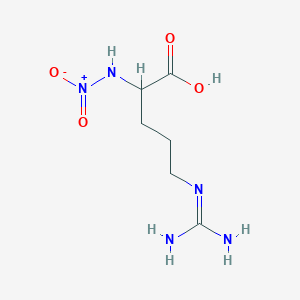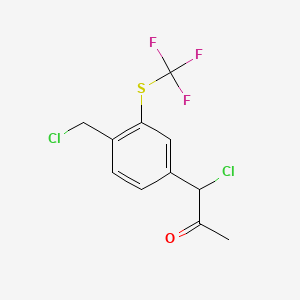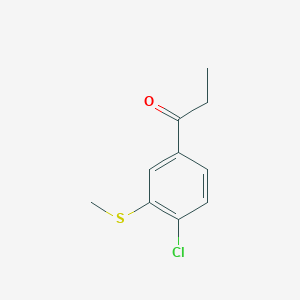
5-(Diaminomethylideneamino)-2-nitramidopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Arg(NO2)-OH, also known as Nω-Nitro-D-arginine, is a derivative of the amino acid arginine. It is characterized by the presence of a nitro group (-NO2) attached to the guanidine group of the arginine molecule. This compound is primarily used in scientific research, particularly in the study of nitric oxide synthase (NOS) inhibitors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Arg(NO2)-OH typically involves the nitration of D-arginine. One common method involves the reaction of D-arginine with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in an aqueous medium at low temperatures to prevent the decomposition of the product.
Industrial Production Methods
Industrial production of H-D-Arg(NO2)-OH follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in specialized facilities equipped to handle hazardous chemicals and reactions.
Análisis De Reacciones Químicas
Types of Reactions
H-D-Arg(NO2)-OH undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to D-arginine by catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of D-arginine derivatives with modified functional groups.
Reduction: Conversion to D-arginine.
Substitution: Formation of various substituted arginine derivatives.
Aplicaciones Científicas De Investigación
H-D-Arg(NO2)-OH is widely used in scientific research due to its role as a nitric oxide synthase (NOS) inhibitor. Its applications include:
Chemistry: Used as a reagent in the synthesis of other compounds.
Biology: Studied for its effects on nitric oxide production and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in conditions related to nitric oxide dysregulation, such as hypertension and neurodegenerative diseases.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mecanismo De Acción
H-D-Arg(NO2)-OH exerts its effects by inhibiting nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO) from L-arginine. The nitro group in H-D-Arg(NO2)-OH competes with the substrate binding site of NOS, thereby reducing the production of NO. This inhibition affects various molecular targets and pathways, including vasodilation, neurotransmission, and immune response modulation.
Comparación Con Compuestos Similares
Similar Compounds
L-NAME (Nω-Nitro-L-arginine methyl ester): A widely used NOS inhibitor with similar inhibitory effects on nitric oxide production.
D-NAME (Nω-Nitro-D-arginine methyl ester): Another NOS inhibitor with a similar structure but different stereochemistry.
Uniqueness
H-D-Arg(NO2)-OH is unique due to its specific stereochemistry (D-form) and its selective inhibition of NOS. This selectivity makes it a valuable tool in research for distinguishing between different isoforms of NOS and studying the specific effects of nitric oxide inhibition in various biological systems.
Propiedades
Fórmula molecular |
C6H13N5O4 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
5-(diaminomethylideneamino)-2-nitramidopentanoic acid |
InChI |
InChI=1S/C6H13N5O4/c7-6(8)9-3-1-2-4(5(12)13)10-11(14)15/h4,10H,1-3H2,(H,12,13)(H4,7,8,9) |
Clave InChI |
WRLUODMOTSXWIP-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(=O)O)N[N+](=O)[O-])CN=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![N-(9-((4AR,6R,7R,7AR)-2,2-DI-Tert-butyl-7-((tert-butyldimethylsilyl)oxy)tetrahydro-4H-thieno[3,2-D][1,3,2]dioxasilin-6-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B14057053.png)
